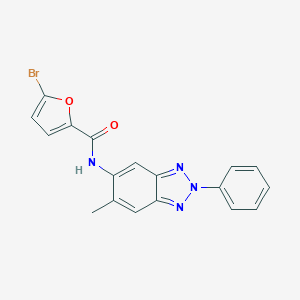
5-bromo-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BMBF and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of BMBF involves the generation of ROS upon exposure to light. The ROS generated by BMBF can cause damage to cancer cells, leading to their destruction. BMBF has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of various diseases.
Biochemical and Physiological Effects:
BMBF has been found to have various biochemical and physiological effects. BMBF has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix (ECM) proteins. This inhibition of MMP activity may contribute to the anti-inflammatory properties of BMBF. BMBF has also been found to have antioxidant properties, which may contribute to its effectiveness in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMBF is its potent photosensitizing properties, which make it a promising candidate for use in PDT. BMBF has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its effectiveness in the treatment of various diseases. One of the main limitations of BMBF is its relatively high cost, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the research and development of BMBF. One of the main areas of research is the optimization of the synthesis method to reduce the cost of production. Another area of research is the development of new formulations of BMBF that can improve its bioavailability and effectiveness. Finally, further studies are needed to explore the potential applications of BMBF in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, BMBF is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMBF has been synthesized using different methods and has been found to have potent photosensitizing properties, anti-inflammatory properties, and antioxidant properties. BMBF has potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Further research is needed to optimize the synthesis method, develop new formulations, and explore the potential applications of BMBF in the treatment of various diseases.
Métodos De Síntesis
The synthesis of BMBF has been achieved using different methods. One of the most common methods involves the reaction of 5-amino-2-furancarboxylic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid and 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure BMBF.
Aplicaciones Científicas De Investigación
BMBF has been found to have potential applications in various fields of scientific research. One of the most promising applications of BMBF is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment method that involves the use of photosensitizers to generate reactive oxygen species (ROS) upon exposure to light. BMBF has been found to be a potent photosensitizer that can be used in PDT to treat various types of cancers.
Propiedades
Fórmula molecular |
C18H13BrN4O2 |
|---|---|
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
5-bromo-N-(6-methyl-2-phenylbenzotriazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13BrN4O2/c1-11-9-14-15(22-23(21-14)12-5-3-2-4-6-12)10-13(11)20-18(24)16-7-8-17(19)25-16/h2-10H,1H3,(H,20,24) |
Clave InChI |
XBJBSXWEGMQPDY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251720.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B251721.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]benzamide](/img/structure/B251723.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B251730.png)
![4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)

![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)